(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-11-10-22-15-8-4-5-9-16(15)28-20(22)21-17(24)12-23-18(25)13-6-2-3-7-14(13)19(23)26/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXFCWYMDADCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound characterized by its complex structure featuring a dioxoisoindoline moiety and a benzo[d]thiazole derivative. This compound is under investigation for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. The unique combination of functional groups may provide distinct mechanisms of action compared to other related compounds.
Structural Characteristics
The molecular formula of the compound is C20H16FN3O4S, with a molecular weight of 413.42 g/mol. The structural configuration includes a Z-isomer configuration at the double bond connecting the isoindoline and the benzo[d]thiazole components, which may influence its reactivity and interactions with biological targets.
Anticancer Activity
Research into compounds with similar structural features suggests potential anticancer activity. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Betulinic Acid Derivatives | Pentacyclic structure with hydroxyl groups | Anticancer |
| Fluoroquinolone Antibiotics | Fluorinated quinolone core | Broad-spectrum antibacterial |
| Thiazole-Based Anticancer Agents | Thiazole ring fused with other heterocycles | Anticancer |
The unique combination of dioxoisoindoline and benzo[d]thiazole in this compound may offer distinct mechanisms of action that warrant further investigation.
Antimicrobial Activity
Similar compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in particular has been linked to enhanced antimicrobial properties. Studies indicate that derivatives of benzothiazoles exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Benzothiazole Derivatives : A study published in Journal of Medicinal Chemistry explored various benzothiazole derivatives for their anticancer properties. Results indicated that modifications to the thiazole ring significantly altered biological activity, suggesting a structure-activity relationship that could be leveraged in designing new therapeutics.
- Antimicrobial Efficacy : Research conducted on similar dioxoisoindoline derivatives revealed promising results against multiple bacterial strains. The study highlighted the importance of functional group positioning in enhancing antimicrobial potency.
Scientific Research Applications
Structural Characteristics
The compound features:
- Dioxoisoindoline moiety : Known for its involvement in various biological activities, especially in anticancer therapeutics.
- Benzo[d]thiazole derivative : Associated with antimicrobial and anticancer properties.
Research indicates that this compound exhibits promising anticancer activity . The following sections detail its mechanisms of action and comparative efficacy with related compounds.
Anticancer Mechanisms
- Cell Cycle Arrest : Compounds similar to this structure have shown the ability to induce G2-M phase arrest in cancer cells. For example, derivatives have been reported to significantly reduce the G1 phase in Hep3B liver cancer cells after treatment.
- Cytotoxicity : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Betulinic Acid Derivatives | Pentacyclic structure with hydroxyl groups | Anticancer |
| Fluoroquinolone Antibiotics | Fluorinated quinolone core | Broad-spectrum antibacterial |
| Thiazole-Based Anticancer Agents | Thiazole ring fused with other heterocycles | Anticancer |
In Vitro Studies
Recent investigations into benzodioxole derivatives similar to this compound have revealed their potential as anticancer agents. Notably:
- Compound 2a significantly reduced α-fetoprotein secretion in Hep3B cells and induced cell cycle arrest comparable to doxorubicin, showcasing its efficacy as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Discussion
- Synthetic Flexibility: The target compound’s benzo[d]thiazole and isoindolinone motifs are synthetically accessible via electrophilic annulation, as demonstrated for related benzisothiazolones . However, introducing the methoxyethyl group may require specialized protecting strategies to avoid side reactions.
- The Z-configuration could enhance binding specificity, as seen in geometrically constrained kinase inhibitors .
Q & A
Q. What is the standard synthetic route for (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide?
The compound is synthesized via refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with an appropriate maleimide derivative (e.g., N-arylmaleimide) in glacial acetic acid for 2 hours. Reaction progress is monitored via TLC, followed by filtration, washing with water/ethanol, and recrystallization from a suitable solvent (e.g., DMF/acetic acid mixtures) .
Q. How is the reaction monitored to confirm completion?
Thin-layer chromatography (TLC) is routinely employed to track reactant consumption and product formation. Solvent systems like ethyl acetate/hexane or chloroform/methanol are used, with UV visualization or iodine staining for detection .
Q. What characterization techniques validate the compound’s structure?
- Elemental analysis : Confirms empirical formula.
- Spectroscopy : IR identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for isoindolin-dione). H/C NMR confirms proton/carbon environments, such as benzo[d]thiazol-2(3H)-ylidene methoxyethyl substituents.
- Mass spectrometry : ESI-MS provides molecular ion peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
- Solvent variation : Replace glacial acetic acid with toluene or DMF to alter reactivity .
- Catalyst screening : Sodium acetate (2.0 equiv) enhances cyclization in analogous thiazole syntheses .
- Reflux duration : Extending reflux to 3–5 hours improves cyclization in structurally related compounds .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical factors (temperature, stoichiometry) for yield optimization .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Computational validation : DFT calculations predict NMR chemical shifts or IR vibrations, cross-validating experimental data. For example, benzo[d]thiazole ring protons typically resonate at δ 7.2–8.5 ppm in H NMR .
- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., Z/E configuration of the acetamide group) .
Q. What strategies mitigate side reactions during synthesis?
- Protecting groups : Use phthalic anhydride to protect amine intermediates, reducing undesired nucleophilic attacks .
- Temperature control : Lower temperatures (e.g., 80°C instead of reflux) minimize maleimide ring-opening side reactions observed in analogous syntheses .
Methodological Considerations
Q. How to scale up synthesis without compromising purity?
- Continuous-flow chemistry : Enables precise control of reaction parameters (residence time, mixing) for reproducibility, as demonstrated in diazomethane syntheses .
- Recrystallization optimization : Gradient recrystallization (e.g., DMF → ethanol) improves crystal purity for structurally complex acetamides .
Q. What computational tools predict the compound’s reactivity or biological interactions?
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. The benzo[d]thiazole moiety often exhibits π-π stacking with aromatic residues .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP for lipophilicity) to guide drug discovery .
Data Analysis and Reporting
Q. How to analyze contradictory bioactivity results across studies?
Q. What statistical methods are appropriate for dose-response studies?
- Non-linear regression : Fits IC₅₀/EC₅₀ curves using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Identifies significant differences between treatment groups in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
